molecular formula C18H17N3O B5958815 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one

2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one

Cat. No.: B5958815
M. Wt: 291.3 g/mol
InChI Key: XCOGSWJYLKIUIA-FMIVXFBMSA-N
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Description

2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide under basic conditions to form the quinazolinone core. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the double bond in the ethenyl group can lead to the formation of saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Saturated derivatives of the ethenyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Could be used in the development of new materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one: Known for its potential biological activities.

    4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one: Similar structure but lacks the ethenyl group, which might affect its biological activity.

    2-{(E)-2-[4-(methylamino)phenyl]ethenyl}quinazolin-4(3H)-one: Similar structure but with a methylamino group instead of a dimethylamino group, which could influence its reactivity and biological properties.

Uniqueness

This compound is unique due to the presence of both the quinazolinone core and the dimethylamino-substituted ethenyl group. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-21(2)14-10-7-13(8-11-14)9-12-17-19-16-6-4-3-5-15(16)18(22)20-17/h3-12H,1-2H3,(H,19,20,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOGSWJYLKIUIA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324790
Record name 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

743477-65-8
Record name 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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